Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate
Overview
Description
Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate is a versatile chemical compound with a unique molecular structure. It holds potential for applications in various fields, including drug development, polymer synthesis, and organic chemistry studies. This compound is known for its stability and reactivity, making it a valuable asset in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate typically involves multiple steps, starting with the preparation of the oxan-2-yl intermediate. This intermediate is then reacted with amino and carbamate groups under controlled conditions to form the final product. Common reagents used in these reactions include benzyl chloride, oxan-2-ylamine, and hexyl isocyanate. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles and electrophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparison with Similar Compounds
Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate can be compared with other similar compounds, such as:
Benzyl carbamate: A simpler structure with similar reactivity but fewer applications.
Hexyl carbamate: Lacks the oxan-2-yl group, resulting in different chemical properties and uses.
Oxan-2-yl carbamate: Contains the oxan-2-yl group but lacks the benzyl and hexyl components, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various research fields.
Properties
IUPAC Name |
benzyl N-[6-(oxan-2-yloxyamino)-6-oxohexyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c22-17(21-26-18-12-6-8-14-24-18)11-5-2-7-13-20-19(23)25-15-16-9-3-1-4-10-16/h1,3-4,9-10,18H,2,5-8,11-15H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMUYZZRRHRWHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ONC(=O)CCCCCNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592331 | |
Record name | Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-62-1 | |
Record name | Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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